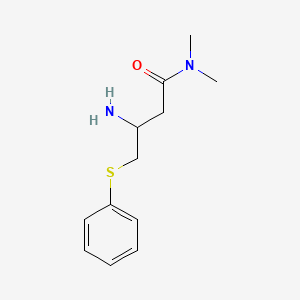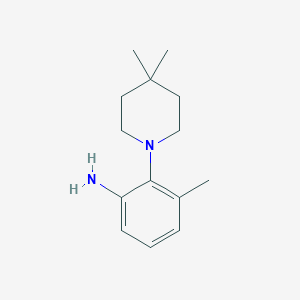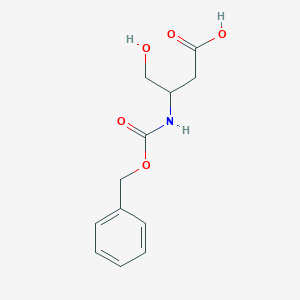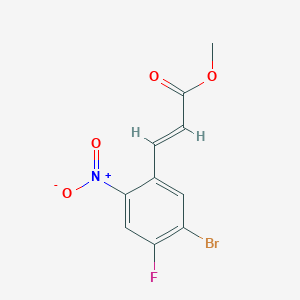
Butanamide, 3-amino-N,N-dimethyl-4-(phenylthio)-, (3R)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Butanamide, 3-amino-N,N-dimethyl-4-(phenylthio)-, (3R)- is a chiral compound with the molecular formula C12H18N2OS. This compound is known for its unique structural features, which include an amino group, a dimethylamino group, and a phenylthio group attached to a butanamide backbone. The (3R)-configuration indicates the specific stereochemistry of the molecule, which can influence its chemical behavior and biological activity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Butanamide, 3-amino-N,N-dimethyl-4-(phenylthio)-, (3R)- can be achieved through various synthetic routes. One common method involves the reaction of N-[(1R)-3-(dimethylamino)-3-oxo-1-[(phenylthio)methyl]propyl]carbamic acid phenylmethyl ester with appropriate reagents under controlled conditions . The reaction typically requires specific catalysts and solvents to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through crystallization or chromatography to obtain the final product with high enantiomeric excess.
Analyse Des Réactions Chimiques
Types of Reactions
Butanamide, 3-amino-N,N-dimethyl-4-(phenylthio)-, (3R)- can undergo various chemical reactions, including:
Oxidation: The phenylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the butanamide backbone can be reduced to form corresponding alcohols.
Substitution: The amino and dimethylamino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like alkyl halides for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenylthio group can yield sulfoxides or sulfones, while reduction of the carbonyl group can produce alcohols.
Applications De Recherche Scientifique
Butanamide, 3-amino-N,N-dimethyl-4-(phenylthio)-, (3R)- has several scientific research applications, including:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Butanamide, 3-amino-N,N-dimethyl-4-(phenylthio)-, (3R)- involves its interaction with specific molecular targets and pathways. The compound’s unique structural features allow it to bind to enzymes or receptors, modulating their activity. The phenylthio group may play a role in enhancing the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Butanamide, 3-amino-N,N-dimethyl-4-(phenylthio)-, (3S)-
- Butanamide, 3-amino-N,N-dimethyl-4-(phenylthio)-, (3R,4S)-
- Butanamide, 3-amino-N,N-dimethyl-4-(phenylthio)-, (3R,4R)-
Uniqueness
The (3R)-configuration of Butanamide, 3-amino-N,N-dimethyl-4-(phenylthio)-, (3R)- distinguishes it from its stereoisomers
Propriétés
IUPAC Name |
3-amino-N,N-dimethyl-4-phenylsulfanylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2OS/c1-14(2)12(15)8-10(13)9-16-11-6-4-3-5-7-11/h3-7,10H,8-9,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOEPQSDKFOKENB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)CC(CSC1=CC=CC=C1)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![6-{4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpyrimidin-4-yl]piperazin-1-yl}-9-methyl-9H-purine](/img/structure/B15124004.png)

![1-(4-acetyloxy-5-methyl-3-methylidene-6-phenylhexyl)-6-[(E)-4,6-dimethyloct-2-enoyl]oxy-4,7-dihydroxy-2,8-dioxabicyclo[3.2.1]octane-3,4,5-tricarboxylic acid](/img/structure/B15124019.png)
![2-{1H-pyrrolo[2,3-b]pyridin-6-yl}acetic acid](/img/structure/B15124024.png)
![2,2-Difluoro-6-azabicyclo[3.2.2]nonane-5-carboxylic acid hydrochloride](/img/structure/B15124030.png)

![(1H-Pyrrolo[3,2-b]pyridin-3-yl)methanol](/img/structure/B15124041.png)


![2-((E)-2-[5-[(Z)-2-(3,3-Dimethyl-1-phenyl-1,3-dihydro-2H-indol-2-ylidene)ethylidene]-2H-pyran-3(6H)-YL]ethenyl)-3,3-dimethyl-1-phenyl-3H-indolium tetrafluoroborate](/img/structure/B15124057.png)
